7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
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Overview
Description
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of sulfonyl chlorides and features a pyrrolopyridine core, which is a fused heterocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors, such as 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, followed by sulfonylation using chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in different derivatives.
Substitution: The chlorine and methyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.
Derivatives: Various derivatives can be formed through substitution reactions, including amides, esters, and ethers.
Scientific Research Applications
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride exerts its effects depends on its specific application. For example, in biological studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
7-Chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the sulfonyl chloride group.
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride: Lacks the chlorine atom on the pyrrolopyridine ring.
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonic acid: Contains a sulfonic acid group instead of sulfonyl chloride.
Uniqueness: 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is unique due to its combination of the pyrrolopyridine core with both chlorine and methyl substituents, as well as the sulfonyl chloride functional group
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Properties
CAS No. |
2694732-45-9 |
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Molecular Formula |
C8H6Cl2N2O2S |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
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